Phytofluene

Description

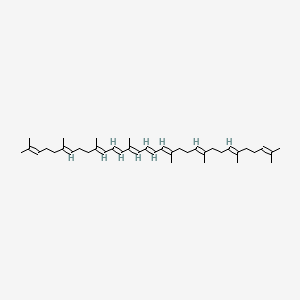

All-trans-phytofluene is the all-trans-isomer of this compound. It has a role as a human xenobiotic metabolite and a plant metabolite.

Structure

2D Structure

Properties

CAS No. |

540-05-6 |

|---|---|

Molecular Formula |

C40H62 |

Molecular Weight |

542.9 g/mol |

IUPAC Name |

(6E,10E,12E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene |

InChI |

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11+,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

InChI Key |

OVSVTCFNLSGAMM-OUOOUFEBSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

boiling_point |

162.5°C |

Other CAS No. |

540-05-6 |

physical_description |

Solid |

Synonyms |

phytofluene phytofluene, (cis)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Phytofluene: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytofluene, a C40 carotenoid, is a naturally occurring lipophilic molecule found in a variety of fruits and vegetables, most notably tomatoes.[1][2] As the second product in the carotenoid biosynthesis pathway, it is a precursor to more complex colored carotenoids.[2] Unlike its more vibrant counterparts, this compound is essentially colorless, absorbing light primarily in the UVA range.[2][3] This unique characteristic, coupled with its demonstrated antioxidant and anti-inflammatory properties, has garnered increasing interest within the scientific community for its potential applications in nutricosmetics and drug development.[4][5] This technical guide provides an in-depth overview of the chemical properties of this compound, including quantitative data, experimental protocols for its analysis, and its role in biological signaling pathways.

Chemical and Physical Properties

This compound is a tetraterpenoid with the chemical formula C40H62.[2] It exists in various isomeric forms, with the all-trans and 15-cis isomers being of significant interest.[6] The presence of a long chain of conjugated double bonds is a defining feature of its structure, which is primarily responsible for its chemical reactivity and light-absorbing properties.[3]

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C40H62 | [2] |

| Molar Mass | 542.936 g/mol | [2] |

| Appearance | Viscous orange oil | [2] |

| Boiling Point | 140 to 185 °C at 0.0001 mmHg | [2] |

| Solubility in Water | Insoluble | [2] |

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Property | Wavelength(s) (nm) | Reference(s) |

| UV-Vis Absorption Maxima (λmax) | 331, 348, 367 | [7] |

The UV-Vis absorption spectrum of this compound is characterized by three distinct peaks, with the maximum absorption occurring at 348 nm, placing it within the UVA range.[2][3]

Isomeric Forms

This compound can exist in several geometric isomeric forms, with the configuration of the double bonds influencing its physical and biological properties. The most commonly discussed isomers are:

-

All-trans-Phytofluene: The fully extended form of the molecule.

-

15-cis-Phytofluene: Contains a cis configuration at the central double bond.

The specific isomer can impact its absorption spectrum and its interaction with biological systems.[6]

Experimental Protocols

The analysis of this compound requires specific protocols for its extraction, separation, and identification due to its lipophilic nature and susceptibility to isomerization and oxidation.

Protocol 1: Extraction and Saponification of this compound from Plant Material

This protocol describes a general method for extracting and saponifying this compound from a plant matrix, such as tomato powder.[8][9]

Materials:

-

Plant tissue (e.g., tomato powder)

-

KOH/ethanol solution (1:5) containing 0.1% Butylated hydroxytoluene (BHT)

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

Combine the plant tissue sample with the KOH/ethanol solution containing BHT.

-

Saponify the mixture at 60°C for 30 minutes. This step hydrolyzes esterified carotenoids and removes interfering lipids.[10]

-

Place the sample on ice and add deionized water.

-

Extract the carotenoids from the aqueous phase by partitioning with hexane. Repeat the hexane extraction four times to ensure complete recovery.

-

Pool the hexane extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the hexane under a stream of nitrogen gas.

-

Store the dried extract at -20°C until HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general guideline for the separation and quantification of this compound isomers using reverse-phase HPLC.[8][11][12]

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) detector.

-

Reverse-phase C18 or C30 column. A C30 column is often preferred for better separation of carotenoid isomers.

Mobile Phase:

-

A common mobile phase is a gradient mixture of acetonitrile, dichloromethane, and methanol (e.g., 70:20:10 v/v/v).[11] The exact composition and gradient may need to be optimized depending on the specific column and isomers of interest.

Procedure:

-

Reconstitute the dried extract from Protocol 1 in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the carotenoids using a programmed gradient.

-

Monitor the eluent using the PDA detector, with specific monitoring at the absorption maxima of this compound (around 348 nm).

-

Identify and quantify this compound isomers by comparing their retention times and UV-Vis spectra with those of authentic standards.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers.[13]

Sample Preparation:

-

Dissolve a purified and dried sample of this compound in a deuterated solvent (e.g., chloroform-d).

-

Filter the solution into an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectra to obtain information about the proton environments within the molecule. Key regions to analyze include the olefinic region (protons on the polyene chain) and the aliphatic region (protons on methyl groups).

-

The chemical shifts and coupling constants of the olefinic protons are particularly informative for determining the cis/trans configuration of the double bonds.

Protocol 4: Mass Spectrometry (MS) for Identification and Quantification

MS, often coupled with HPLC (LC-MS), is used for the sensitive detection and identification of this compound.[14]

Instrumentation:

-

An HPLC system coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Procedure:

-

Separate this compound from the sample matrix using the HPLC method described in Protocol 2.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra to determine the molecular weight of the compound and its fragmentation pattern. This information can be used to confirm the identity of this compound.

-

For quantitative analysis, use a suitable internal standard and create a calibration curve.

Signaling Pathways and Biological Activity

This compound exhibits significant biological activity, primarily attributed to its antioxidant and anti-inflammatory properties.[4][5]

Antioxidant Activity and the Nrf2 Pathway

This compound contributes to the cellular antioxidant defense system.[4] One of the key mechanisms is believed to be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[16]

Caption: Proposed antioxidant mechanism of this compound via the Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of various cytoprotective genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity and the NF-κB Pathway

This compound has been shown to possess anti-inflammatory properties.[6] While the exact mechanism is still under investigation, evidence suggests that it may involve the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.[18]

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκB. This leads to the degradation of IκB and the release of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.

Carotenoid Biosynthesis Pathway

This compound is an essential intermediate in the biosynthesis of all carotenoids.[2] The pathway begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene, which is then desaturated to produce this compound.

Caption: Simplified overview of the carotenoid biosynthesis pathway highlighting the position of this compound.

Conclusion

This compound is a unique carotenoid with significant potential in various scientific and commercial applications. Its distinct chemical properties, particularly its UV-A absorbance and biological activities, make it a compelling subject for further research. This guide provides a foundational understanding of this compound's chemistry, analytical methodologies, and its role in biological pathways, serving as a valuable resource for professionals in the fields of research, science, and drug development. Further investigation into its specific mechanisms of action will undoubtedly unlock new opportunities for its use in promoting human health and well-being.

References

- 1. Nutritional Aspects of Phytoene and this compound, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Preliminary Data on the Safety of Phytoene- and this compound-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytoene, this compound, and Lycopene from Tomato Powder Differentially Accumulate in Tissues of Male Fisher 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. tandfonline.com [tandfonline.com]

- 12. idus.us.es [idus.us.es]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Phytoconstituents as modulators of NF-κB signalling: Investigating therapeutic potential for diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytofluene Biosynthesis in Tomatoes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phytofluene biosynthesis pathway in tomatoes (Solanum lycopersicum). This compound, a colorless carotenoid, is a key intermediate in the biosynthesis of colored carotenoids like lycopene and beta-carotene and is gaining attention for its potential biological activities. This document outlines the core biochemical steps, enzymatic players, genetic regulation, and detailed experimental protocols for the analysis of this pathway.

The Core Biosynthesis Pathway

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP) through a series of enzymatic reactions within the plastids. The pathway is a segment of the broader carotenoid biosynthesis pathway.

The synthesis of this compound begins with the head-to-head condensation of two molecules of GGPP to form the first colorless carotenoid, 15-cis-phytoene. This reaction is catalyzed by the enzyme phytoene synthase (PSY) . In tomatoes, this crucial step is regulated by two primary isoforms of PSY:

-

PSY1: Predominantly expressed during fruit ripening and is the key enzyme responsible for the massive accumulation of carotenoids in mature tomatoes.[1][2] Its expression is tightly regulated and increases significantly at the breaker stage of fruit development.[3]

-

PSY2: Primarily active in photosynthetic tissues like leaves, but its transcripts can also be detected in ripening fruit.[2] While PSY1 is the major contributor to fruit carotenoid content, PSY2 may play a role under certain conditions.[4]

The subsequent step involves the desaturation of 15-cis-phytoene to produce 9,15-di-cis-phytofluene. This reaction is catalyzed by phytoene desaturase (PDS) , a key enzyme that introduces a double bond into the phytoene molecule.[3][5] PDS is a single-copy gene in tomatoes.[5] The product of this reaction, this compound, is then further desaturated by ζ-carotene desaturase (ZDS) to form ζ-carotene, continuing the pathway towards lycopene and other downstream carotenoids.

Quantitative Data on this compound and Precursors

The concentration of this compound and its precursor, phytoene, varies significantly depending on the tomato cultivar, ripening stage, and environmental conditions. The following tables summarize representative quantitative data from published studies.

| Tomato Cultivar/Genotype | Ripening Stage | Phytoene (µg/g FW) | This compound (µg/g FW) | Reference |

| High-Lycopene Genotypes (Average) | Pink | - | 1.0 | [6] |

| High-Lycopene Genotypes (Average) | Red Ripe | - | 1.7 | [6] |

| 'Moneymaker' | Pink | - | 0.6 | [6] |

| 'Moneymaker' | Red Ripe | - | 1.0 | [6] |

| Wild Tomato (S. pimpinellifolium) | Red Ripe | - | 5.4 | [6] |

| Various Lines (Range) | Ripe | Phytoene + this compound: Trace to significant levels | - | [4] |

FW: Fresh Weight

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway in tomatoes.

Phytoene Synthase (PSY) In Vitro Enzyme Assay

This protocol is adapted from established methods for the expression, purification, and assay of recombinant phytoene synthase.[1][7]

A. Expression and Purification of Recombinant PSY:

-

Gene Cloning and Expression: Clone the coding sequence of tomato PSY1 or PSY2 into an appropriate expression vector (e.g., pET vector system) and transform into a suitable E. coli expression strain.

-

Protein Expression: Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis and Inclusion Body Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet the inclusion bodies containing the recombinant PSY.

-

Protein Refolding and Purification: Wash the inclusion bodies with a detergent-containing buffer. Solubilize the inclusion bodies in a denaturing buffer containing a chaotropic agent (e.g., urea or guanidine-HCl). Refold the protein by rapid dilution or dialysis into a refolding buffer. Purify the refolded PSY using immobilized metal affinity chromatography (IMAC) if a His-tag was included in the protein construct.

B. In Vitro Enzyme Activity Assay:

-

Substrate Preparation: The substrate for PSY is geranylgeranyl pyrophosphate (GGPP). If not commercially available, active GGPP synthase can be co-expressed and purified to synthesize GGPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7] For radioactive assays, [1-¹⁴C]IPP can be used as a precursor.

-

Assay Mixture: Prepare the following reaction mixture in a microcentrifuge tube:

-

Purified recombinant PSY (1-5 µg)

-

GGPP (10-50 µM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

MnCl₂ (1 mM)

-

-

Reaction Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Product Extraction and Analysis: Stop the reaction by adding an organic solvent (e.g., acetone or a chloroform:methanol mixture). Extract the phytoene into an organic solvent (e.g., hexane or petroleum ether). Analyze the extracted phytoene by scintillation counting (if a radioactive substrate was used) or by HPLC.

Phytoene Desaturase (PDS) In Vitro Enzyme Assay

This protocol is based on a liposome-based assay system for plant-type phytoene desaturase.[5]

A. Preparation of Substrate-Containing Liposomes:

-

Substrate Preparation: Purify 15-cis-phytoene from a source such as phytoene-accumulating E. coli.

-

Liposome Formulation: Prepare liposomes from soybean phosphatidylcholine. Incorporate the purified 15-cis-phytoene into the liposomes during their formation.

B. In Vitro Enzyme Activity Assay:

-

Assay Mixture: In a final volume of 700 µL, combine the following:

-

50 mM MES-KOH buffer, pH 6.0

-

100 mM NaCl

-

Affinity-purified PDS enzyme (e.g., 25 µg)

-

Decylplastoquinone (DPQ) as an electron acceptor (e.g., 19.25 mM effective concentration)

-

100 µL of phytoene-containing liposomes

-

-

Reaction Incubation: Incubate the reaction mixture at 37°C in the dark for 10-30 minutes.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the carotenoids.

-

Product Analysis: Dry the organic phase under a stream of nitrogen and redissolve in a suitable solvent for HPLC analysis. Analyze the formation of this compound and ζ-carotene using a C30 carotenoid column.

Quantitative Analysis of this compound by HPLC

This protocol outlines a general method for the extraction and HPLC analysis of this compound from tomato fruit.[8][9][10]

A. Carotenoid Extraction:

-

Sample Preparation: Homogenize fresh or frozen tomato tissue in a blender or with a mortar and pestle under liquid nitrogen.

-

Extraction Solvent: Use a mixture of organic solvents for efficient extraction. A common mixture is hexane:acetone:ethanol (2:1:1, v/v/v) or methanol/tert-butyl methyl ether (1:1, v/v).[8] Add an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.

-

Extraction Procedure: Add the extraction solvent to the homogenized tomato tissue. Shake or vortex vigorously for a set period (e.g., 1 hour) in the dark.

-

Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to pellet the solid material.

-

Collection and Preparation for HPLC: Collect the upper organic phase containing the carotenoids. Dry the extract under a stream of nitrogen. Re-dissolve the residue in a suitable solvent for HPLC injection (e.g., a mixture of THF and methanol).

B. HPLC Analysis:

-

HPLC System: Use an HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.

-

Mobile Phase: A gradient elution system is typically used. A common mobile phase consists of a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[8]

-

Detection: Monitor the eluting compounds with the PDA detector. This compound has a characteristic absorption maximum around 348 nm.

-

Quantification: Quantify this compound by comparing the peak area to a standard curve prepared from a purified this compound standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of the expression levels of key genes in the this compound biosynthesis pathway.[4][6][11]

A. RNA Extraction and cDNA Synthesis:

-

RNA Extraction: Extract total RNA from tomato tissues (e.g., fruit pericarp at different ripening stages) using a commercial RNA extraction kit or a TRIzol-based method.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

B. qRT-PCR:

-

Primer Design: Design gene-specific primers for the target genes (PSY1, PSY2, PDS, etc.) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Reaction Mixture: Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix or a probe-based master mix

-

Forward and reverse primers

-

cDNA template

-

Nuclease-free water

-

-

qRT-PCR Program: Perform the qRT-PCR using a standard thermal cycling program:

-

Initial denaturation (e.g., 95°C for 2-10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melt curve analysis (for SYBR Green-based assays) to verify product specificity.

-

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizations

This compound Biosynthesis Pathway

Caption: Core enzymatic steps in the biosynthesis of this compound from GGPP in tomatoes.

Experimental Workflow for this compound Quantification

Caption: A generalized workflow for the quantification of this compound from tomato fruit.

Gene Expression Analysis Workflow

References

- 1. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytoene synthase-2 enzyme activity in tomato does not contribute to carotenoid synthesis in ripening fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]

- 5. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agronomic performance and transcriptional analysis of carotenoid biosynthesis in fruits of transgenic HighCaro and control tomato lines under field conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 8. digital.csic.es [digital.csic.es]

- 9. Chromatographic Analysis for Targeted Metabolomics of Antioxidant and Flavor-Related Metabolites in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Integrative Analysis of Metabolome and Transcriptome of Carotenoid Biosynthesis Reveals the Mechanism of Fruit Color Change in Tomato (Solanum lycopersicum) [mdpi.com]

Phytofluene: A Comprehensive Technical Guide on its Natural Sources, Dietary Intake, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytofluene, a colorless C40 carotenoid, is a key intermediate in the biosynthetic pathway of colored carotenoids in plants.[1] Historically overlooked in nutritional and clinical research due to its lack of color, recent studies have highlighted its significant presence in the human diet, bioavailability, and potential health benefits.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, its dietary intake, analytical methodologies for its quantification, and current understanding of its biological activities and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals interested in the potential of this compound as a bioactive compound.

Natural Sources and Dietary Intake of this compound

This compound is widely distributed in a variety of fruits and vegetables, often co-existing with its precursor, phytoene, and other colored carotenoids like lycopene and β-carotene.[2][3] Tomatoes and their derivatives are particularly rich sources, but significant amounts are also found in other commonly consumed produce.[2][4]

Quantitative Data on this compound Content in Foods

The following table summarizes the this compound and phytoene content in a range of fruits and vegetables, primarily based on data from studies conducted in Spain. It is important to note that carotenoid content can vary depending on factors such as cultivar, ripeness, growing conditions, and processing methods.[2][5]

| Food Item | This compound Content (mg/100g fresh weight) | Phytoene Content (mg/100g fresh weight) |

| Fruits | ||

| Apricot | 0.6[4][6] | 2.8[4][6] |

| Orange | 0.04[4][6] | 1.1[4][6] |

| Orange Juice (Commercial) | 0.04[4][6] | Not Reported |

| Watermelon | Not Reported | Not Reported |

| Red Grapefruit | High levels reported[2] | High levels reported[2] |

| Vegetables | ||

| Carrot | 1.7[4][6] | 7.3[4][6] |

| Tomato (Fresh) | Not Reported | Not Reported |

| Tomato (Canned) | 1.0[4][6] | Not Reported |

| Tomato Juice (Commercial) | Not Reported | 2.0[4][6] |

| Tomato Sauce (Commercial) | 1.2[4][6] | Not Detected[4] |

| Red Pepper | High levels reported[2] | High levels reported[2] |

Dietary Intake of this compound

Studies assessing the dietary intake of this compound are limited but provide valuable insights into its consumption in different populations.

| Country/Population | Mean Daily this compound Intake | Mean Daily Phytoene Intake |

| Spain (Adults) | 0.47 mg/day[4][6] | 1.89 mg/day[4][6] |

| Spain (Adults, another study) | 0.7 mg/day[3] | 2.8 mg/day[3] |

| Luxembourg | 0.7 mg/day[7] | 2.0 mg/day[7] |

These data suggest that this compound is a regular component of the human diet, with intake levels comparable to or even exceeding those of some well-known colored carotenoids in certain populations.[7]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in food and biological matrices is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the most common analytical technique employed.[8][9][10]

Sample Preparation and Extraction

A general workflow for the extraction of this compound from plant-based foods is outlined below. This protocol may require optimization depending on the specific food matrix.

Objective: To extract this compound and other carotenoids from a food sample for HPLC analysis.

Materials:

-

Food sample (fresh, frozen, or freeze-dried)

-

Acetone (HPLC grade)[8]

-

Hexane or Diethyl ether (HPLC grade)[8]

-

Methyl tert-butyl ether (MTBE) (HPLC grade)[8]

-

Methanol (HPLC grade)[8]

-

0.1% (w/v) Butylated hydroxytoluene (BHT) in extraction solvents (to prevent oxidation)[10]

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Mortar and pestle or homogenizer

-

Separatory funnel

-

Rotary evaporator

-

Amber-colored glassware (to protect from light)

Procedure:

-

Homogenization: Weigh a representative portion of the food sample and homogenize it with a mortar and pestle or a mechanical homogenizer. If the sample is fresh, it may be beneficial to freeze-dry it first to remove water.

-

Extraction:

-

Add a sufficient volume of acetone (containing 0.1% BHT) to the homogenized sample and extract thoroughly until the residue becomes colorless. This may require multiple extraction cycles.[8]

-

Filter or centrifuge the mixture to separate the solvent extract from the solid residue.

-

-

Liquid-Liquid Partitioning:

-

Transfer the acetone extract to a separatory funnel.

-

Add hexane or diethyl ether and a saturated sodium chloride solution to the separatory funnel.[8]

-

Shake the funnel gently to partition the carotenoids into the upper organic layer.

-

Discard the lower aqueous layer.

-

Wash the organic layer with distilled water to remove any residual acetone.

-

-

Drying and Concentration:

-

Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[8]

-

-

Reconstitution:

-

Redissolve the dried extract in a known volume of a suitable solvent for HPLC analysis, typically a mixture of MTBE and methanol.[8] The sample is now ready for injection into the HPLC system.

-

HPLC-DAD Analysis

Instrumentation:

-

HPLC system equipped with a quaternary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers, including this compound.[8][9] A C18 column can also be used.[11][12]

-

Mobile Phase: A gradient elution is typically used, involving a mixture of solvents such as methanol, MTBE, and water.[8][10] A common gradient starts with a higher polarity mobile phase (e.g., methanol/water) and gradually increases the proportion of a less polar solvent (e.g., MTBE).

-

Flow Rate: Typically around 1 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection: this compound is detected by its characteristic UV absorption spectrum, with absorption maxima around 331, 348, and 366 nm.[2] The DAD allows for the simultaneous monitoring of different wavelengths, which is useful for the identification and quantification of various carotenoids in the same run.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with a calibration curve generated from authentic this compound standards.

Signaling Pathways and Biological Activities

Emerging research suggests that this compound possesses a range of biological activities, including antioxidant and anti-inflammatory effects.[1] These activities are likely mediated through the modulation of specific cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

This compound, often in conjunction with phytoene, has been shown to exhibit antioxidant properties.[5] One of the key mechanisms by which cells respond to oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][13]

Caption: this compound's potential activation of the Nrf2 antioxidant pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[13] In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5][14] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[13] This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative damage.[15]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is a key factor in the pathogenesis of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[16][17] Carotenoids, including potentially this compound, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[18][19]

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[17] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB.[16] This phosphorylation targets IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.[16][20][21] this compound may inhibit this pathway by preventing the activation of the IKK complex, thereby blocking the degradation of IκB and the subsequent nuclear translocation of NF-κB.[18][19]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in food samples, from sample acquisition to data analysis.

Caption: A typical workflow for this compound analysis in food samples.

Conclusion

This compound is an increasingly recognized dietary carotenoid with significant natural sources and potential health-promoting activities. This technical guide has provided a consolidated overview of the current knowledge on this compound, with a focus on its quantitative occurrence in foods, dietary intake, analytical methodologies, and its putative roles in modulating key cellular signaling pathways related to antioxidant and anti-inflammatory responses. For researchers, scientists, and drug development professionals, this compound represents a promising area for further investigation, with potential applications in functional foods, nutraceuticals, and novel therapeutic strategies. Future research should focus on expanding the food composition database for this compound, conducting more comprehensive dietary intake studies across diverse populations, and further elucidating its mechanisms of action in preclinical and clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. idus.us.es [idus.us.es]

- 3. Status and Dietary Intake of Phytoene and this compound in Spanish Adults and the Effect of a Four-Week Dietary Intervention with Lutein-Rich Fruits or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and this compound in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutritional Aspects of Phytoene and this compound, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preliminary Data on the Safety of Phytoene- and this compound-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guidelines for the Carotenoid Analysis in Foods | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2009115629A1 - Method for the production of phytoene and/or this compound or mixtures of carotenoids having a high content of same - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects [mdpi.com]

- 16. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lycopene Inhibits NF-kB-Mediated IL-8 Expression and Changes Redox and PPARγ Signalling in Cigarette Smoke–Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytofluene and Phytoene: A Technical Guide to the Colorless Carotenoid Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoene and phytofluene, the colorless precursors to all carotenoids, are increasingly recognized for their significant biological activities, including potent antioxidant and anti-inflammatory effects. Unlike their colorful carotenoid descendants, phytoene and this compound absorb light in the ultraviolet (UV) spectrum, providing inherent photoprotective properties. Their accumulation in human skin and other tissues suggests a frontline role in cellular defense against environmental stressors. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, and biological functions of phytoene and this compound. It consolidates quantitative data on their prevalence in dietary sources and human tissues, details experimental protocols for their analysis, and elucidates their modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic and preventative potential of these unique carotenoids.

Introduction

Carotenoids are a diverse class of over 600 natural pigments synthesized by plants, algae, and some microorganisms.[1] While the vibrant colors of carotenoids like lycopene and β-carotene are well-known, their colorless precursors, phytoene and this compound, have been largely overlooked.[1] However, emerging research indicates that these C40 isoprenoid compounds possess significant health-promoting benefits.[2] Phytoene and this compound are readily absorbed from the diet and have been detected in human plasma, milk, and various tissues, including the liver, lungs, and skin.[1][3][4] Their unique UV-absorbing properties, coupled with their antioxidant and anti-inflammatory activities, position them as compelling molecules for applications in dermatology, nutricosmetics, and preventative medicine.[5][6]

Biosynthesis and Chemical Properties

The synthesis of phytoene is the first committed step in the carotenoid biosynthetic pathway in plants.[7] It begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), a C20 molecule, catalyzed by the enzyme phytoene synthase.[8][9] Phytoene then undergoes a desaturation reaction to form this compound, which introduces a conjugated double bond and shifts its absorption spectrum.[5] This process continues through a series of desaturation and isomerization reactions to produce the more well-known colored carotenoids.[8]

Chemical Structures:

-

Phytoene (C₄₀H₆₄): A symmetric molecule with three conjugated double bonds.

-

This compound (C₄₀H₆₂): Contains five conjugated double bonds.

UV Absorption:

-

Phytoene: Absorbs maximally in the UVB range at approximately 286 nm.[8]

-

This compound: Absorbs maximally in the UVA range at approximately 348 nm.[5]

Quantitative Data

Phytoene and this compound Content in Foods

Phytoene and this compound are present in a variety of fruits and vegetables, often alongside other carotenoids.[3] The following table summarizes their concentrations in some common dietary sources.

| Food Source | Phytoene (mg/100g fresh weight) | This compound (mg/100g fresh weight) |

| Carrot | 7.3 | 1.7 |

| Apricot | 2.8 | 0.6 |

| Tomato Juice (Commercial) | 2.0 | Not specified |

| Orange | 1.1 | Not detected |

| Tomato Sauce (Commercial) | Not detected | 1.2 |

| Canned Tomato | Not specified | 1.0 |

Data compiled from Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and this compound in Spain.[3]

Phytoene and this compound Concentrations in Human Tissues and Plasma

Following dietary intake, phytoene and this compound are absorbed and distributed to various tissues.

| Biological Matrix | Phytoene Concentration | This compound Concentration |

| Plasma/Serum | 0.04 - 0.33 µM | 0.04 - 0.33 µM |

| Tissues (liver, lung, breast, prostate, colon, skin) | ng/g range | ng/g range |

Data compiled from Preliminary Data on the Safety of Phytoene- and this compound-Rich Products for Human Use including Topical Application and Concentration of phytoene and this compound in body fluids (μM) and tissues (ng/g).[1][4]

Bioavailability

Studies have indicated that phytoene and this compound exhibit higher bioavailability compared to other carotenoids like lycopene and β-carotene.[7] Their efficient incorporation into mixed micelles in the gut is a contributing factor to this enhanced absorption.[7] One study reported that the bioavailability of phytoene is nearly three times higher than that of lycopene.[7]

Experimental Protocols

Quantification of Phytoene and this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of phytoene and this compound from plant matrices.

4.1.1. Materials and Reagents

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Water (HPLC grade)

-

Phytoene and this compound analytical standards

-

C30 reverse-phase HPLC column

-

HPLC system with a photodiode array (PDA) detector

4.1.2. Sample Preparation and Extraction

-

Homogenize a known weight of the plant material in a blender or with a mortar and pestle.

-

Extract the carotenoids by adding acetone and sonicating or vortexing the mixture. Repeat the extraction until the residue is colorless.

-

Pool the acetone extracts and partition with a mixture of MTBE and water.

-

Collect the upper organic layer containing the carotenoids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

4.1.3. HPLC Analysis

-

Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol/water and MTBE is commonly used. A typical gradient might start with a higher polarity solvent and gradually increase the proportion of the less polar solvent.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 286 nm for phytoene and 348 nm for this compound using a PDA detector.

-

Quantification: Create a standard curve using analytical standards of phytoene and this compound of known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant capacity of phytoene and this compound.[10][11][12]

4.2.1. Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Phytoene and this compound dissolved in a suitable solvent (e.g., tetrahydrofuran)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

4.2.2. Procedure

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the phytoene/phytofluene sample and the ascorbic acid standard.

-

In a 96-well plate, add a specific volume of the sample or standard to each well.

-

Add the DPPH working solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing only the solvent and DPPH solution should also be measured.

4.2.3. Calculation

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control = Absorbance of the DPPH solution without the sample.

-

A_sample = Absorbance of the DPPH solution with the sample.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay assesses the ability of phytoene and this compound to prevent protein denaturation, a hallmark of inflammation.[13][14]

4.3.1. Materials and Reagents

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Phytoene and this compound dissolved in a suitable solvent

-

Diclofenac sodium (positive control)

-

Spectrophotometer

4.3.2. Procedure

-

Prepare a 1% aqueous solution of BSA or a 5% solution of egg albumin.

-

Prepare a reaction mixture containing the albumin solution, PBS, and various concentrations of the phytoene/phytofluene sample or diclofenac sodium.

-

A control solution should be prepared with the solvent instead of the sample.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cool the solutions to room temperature.

-

Measure the turbidity (absorbance) at 660 nm.

4.3.3. Calculation

Calculate the percentage inhibition of protein denaturation using the formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control = Absorbance of the control.

-

A_sample = Absorbance of the sample.

Signaling Pathways

Phytoene and this compound exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Carotenoid Biosynthesis Pathway

References

- 1. Preliminary Data on the Safety of Phytoene- and this compound-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and this compound in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. idus.us.es [idus.us.es]

- 7. mdpi.com [mdpi.com]

- 8. Nutritional Aspects of Phytoene and this compound, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. innpharmacotherapy.com [innpharmacotherapy.com]

- 14. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Ultraviolet Signature of Phytofluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet (UV) absorption spectrum of phytofluene, a colorless carotenoid of increasing interest in nutricosmetics and photoprotection. This document details the quantitative spectral characteristics, experimental protocols for its measurement, and the underlying structural basis for its unique UV-absorbing properties.

Quantitative UV Absorption Data

This compound is distinguished from most other carotenoids by its absorption of light primarily within the UVA region of the electromagnetic spectrum.[1] This characteristic is attributed to its chromophore, which consists of five conjugated double bonds.[1][2] The key quantitative data regarding its UV absorption spectrum are summarized below.

| Parameter | Value | Solvent(s) | Reference(s) |

| Primary Absorption Maximum (λmax) | 348 nm | Petroleum Ether, Hexane | [2][3][4] |

| Secondary Absorption Maxima | 331 nm, 365 nm | MeOH/MTBE-based mobile phase | [5] |

| Specific Extinction Coefficient (E1%1cm) | 1557 | Not specified | [3] |

| Specific Extinction Coefficient (E1%1cm) | 1350 | Petroleum Ether | [4] |

Note: The specific extinction coefficient (E1%1cm) represents the absorbance of a 1% solution in a 1 cm cuvette.

Experimental Protocol: UV-Vis Spectrophotometry of this compound

The following protocol outlines a generalized method for determining the UV absorption spectrum of this compound. This is a composite methodology based on standard practices for carotenoid analysis.[4][6][7]

2.1 Materials and Equipment

-

This compound Standard: Purified this compound (crystalline or oil).

-

Solvents: HPLC-grade petroleum ether, hexane, or ethanol. The choice of solvent can slightly influence the absorption maxima.[6]

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of scanning from at least 250 nm to 400 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Analytical Balance

-

Volumetric Flasks and Pipettes

2.2 Procedure

-

Standard Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in the chosen solvent (e.g., petroleum ether) in a volumetric flask to create a stock solution of known concentration.[4] this compound is sensitive to light and oxidation, so work should be performed under subdued light and inert atmosphere if possible.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the optimal range of the spectrophotometer (typically 0.3 to 0.85).[7]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used for the analysis. Place it in the reference and sample holders and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250 nm to 400 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound solution. Fill the cuvette with the this compound sample solution and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample from the upper to the lower wavelength limit. The instrument will record the absorbance at each wavelength, generating the UV absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, record the absorbance at the primary λmax (around 348 nm). Use the Beer-Lambert law (A = εbc) and the recorded absorbance to calculate the concentration if the molar absorptivity (ε) is known, or use the specific extinction coefficient (E1%1cm).

Visualized Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural basis for this compound's UV absorption.

Caption: Experimental workflow for UV-Vis analysis of this compound.

Caption: this compound's structure-absorption relationship.

Conclusion

This compound exhibits a characteristic UV absorption spectrum with a primary maximum at approximately 348 nm, positioning it as a significant absorber of UVA radiation.[3] This property is a direct consequence of its five conjugated double bonds, which differentiates it from both its precursor, phytoene (which absorbs in the UVB range), and subsequent, more colorful carotenoids like lycopene (which absorb in the visible range).[1][2] The protocols and data presented herein provide a foundational guide for the accurate spectral characterization and quantification of this compound, supporting its continued investigation in dermatological and nutritional sciences.

References

- 1. Skin Carotenoids in Public Health and Nutricosmetics: The Emerging Roles and Applications of the UV Radiation-Absorbing Colourless Carotenoids Phytoene and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutritional Aspects of Phytoene and this compound, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phytoene, this compound, and Lycopene from Tomato Powder Differentially Accumulate in Tissues of Male Fisher 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fig. 3. Typical UV spectra of phytoene (in red, absorption maximum at 285 nm) and this compound (in blue, absorption maxima at 331, 347 and 365 nm) in a MeOH/MTBEbased mobile phase. (2015) [scispace.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. fdbio-rptu.de [fdbio-rptu.de]

Phytofluene in Humans: A Technical Guide to Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytofluene, a colorless dietary carotenoid found in tomatoes and other plant sources, is gaining attention for its potential health benefits, including photoprotective, antioxidant, and anti-inflammatory properties.[1][2][3] Unlike its colored counterparts, this compound absorbs light in the UV range, making it a unique compound of interest for skin health.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism in humans. It consolidates quantitative data from various studies, details relevant experimental protocols, and presents visual workflows and pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While significant strides have been made in understanding its absorption and distribution, the complete metabolic fate of this compound in humans remains an active area of investigation.

Bioavailability of this compound

This compound is readily absorbed by humans from various dietary sources, including tomato-based products.[4] Studies have consistently shown that this compound exhibits high bioavailability, in some cases superior to that of other well-known carotenoids like lycopene and β-carotene.[5]

Absorption and Distribution

Following ingestion, this compound is incorporated into mixed micelles in the small intestine, a process facilitated by dietary fats, and then absorbed by enterocytes. Once absorbed, it is packaged into chylomicrons and transported via the lymphatic system into the bloodstream. In the circulation, this compound is distributed to various tissues.

Human studies have demonstrated the presence of this compound in plasma, with concentrations observed to increase significantly after supplementation with this compound-rich products.[1][6] It also accumulates in various tissues, including the skin, liver, lung, breast, prostate, and colon.[1] This tissue distribution underscores its potential for systemic biological effects.

Factors Influencing Bioavailability

The bioavailability of this compound is subject to considerable interindividual variability.[6] Several factors can influence its absorption and subsequent plasma concentrations:

-

Food Matrix: The composition of the food source can impact the release and absorption of this compound. For instance, the presence of oil has been shown to enhance its bioaccessibility from tomato powder.[7]

-

Genetic Factors: Single nucleotide polymorphisms (SNPs) in genes related to lipid metabolism and transport have been associated with the variability in this compound bioavailability. One study identified a combination of 14 SNPs in 11 genes that explained a significant portion of this variability.[6]

Quantitative Bioavailability Data

The following table summarizes key quantitative data on the bioavailability of this compound from human studies.

| Study Parameter | Value | Source | Reference |

| Plasma Concentration (Fasting) | 0.051 µM (median, baseline) | Healthy adult males | [6] |

| Plasma Concentration (Post-supplementation) | 0.156 µM (median, after 12 weeks) | Carotenoid-rich tomato nutrient complex | [6] |

| Interindividual Variability (CV) | 88% | Postprandial plasma chylomicron this compound | [6] |

| Correlation with Fasting Levels | r = 0.57 (p = 2 × 10⁻⁴) | Bioavailability vs. fasting plasma concentration | [6] |

Metabolism of this compound

The precise metabolic pathway of this compound in humans has not been fully elucidated and remains an area of active research. However, based on the known metabolism of other carotenoids, a hypothetical pathway involving enzymatic cleavage can be proposed.

Hypothesized Metabolic Pathway

The primary enzymes responsible for carotenoid metabolism are the β-carotene oxygenases, BCO1 and BCO2.[8][9]

-

BCO1 (β-carotene 15,15'-oxygenase): This enzyme typically cleaves provitamin A carotenoids at the central 15,15' double bond. Its activity on the acyclic this compound is not well-established.

-

BCO2 (β-carotene 9',10'-oxygenase): BCO2 is known to have a broader substrate specificity and can cleave various carotenoids, including non-provitamin A carotenoids, at the 9',10' double bond.[8][10] It is plausible that BCO2 is involved in the metabolism of this compound, leading to the formation of smaller apocarotenoids.

The following diagram illustrates a hypothesized metabolic pathway for this compound in humans, mediated by BCO2.

It is crucial to note that the specific metabolites of this compound in humans have not yet been definitively identified. Further research employing techniques like mass spectrometry with isotopically labeled this compound is necessary to confirm this proposed pathway and characterize the resulting metabolic products.[11]

Experimental Protocols

This section provides an overview of methodologies commonly employed in human studies investigating the bioavailability and analysis of this compound.

Human Bioavailability Study Design

A typical clinical trial to assess this compound bioavailability would involve a randomized, controlled, crossover design.

-

Participants: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria (e.g., non-smokers, not taking medications that affect lipid metabolism).[6]

-

Intervention: Participants consume a standardized meal containing a known amount of this compound, often from a tomato-based product.[6] In a crossover design, each participant serves as their own control, receiving both the this compound intervention and a placebo at different times, separated by a washout period.

-

Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals post-ingestion (e.g., 2, 4, 6, 8 hours) to capture the absorption phase.[6]

-

Analysis: Plasma is separated from the blood samples, and this compound concentrations are measured using High-Performance Liquid Chromatography (HPLC).

-

Statistical Analysis: Pharmacokinetic parameters such as the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated. Statistical tests are used to compare the bioavailability between different interventions or to assess correlations.

Sample Preparation and Analysis

Accurate quantification of this compound in biological matrices is critical. The following outlines a general protocol for the extraction and analysis of this compound from human serum/plasma.

-

Protein Precipitation: To a 200 µL serum sample, add 1 mL of distilled water and 70 µL of ethanol containing 0.01% ascorbic acid to precipitate proteins and protect the carotenoids from oxidation.[12]

-

Liquid-Liquid Extraction: Add 2 mL of hexane to the mixture for carotenoid extraction. Vortex the mixture and then centrifuge to separate the layers.[12]

-

Collection and Evaporation: Carefully collect the upper hexane layer and transfer it to a clean tube. Evaporate the hexane to dryness under a stream of nitrogen gas.[12]

-

Reconstitution: Dissolve the dried residue in a known volume (e.g., 100 µL) of a suitable solvent mixture, such as methylene chloride/methanol (45:55, v/v), for HPLC analysis.[12]

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is commonly used.

-

Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.[13]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water is employed to achieve optimal separation.[13][14]

-

Detection: this compound is detected by its UV absorbance, typically at a wavelength of around 348 nm.[14]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard curve prepared from a pure this compound standard.

Future Directions and Conclusion

The study of this compound in human health is a promising and evolving field. While its high bioavailability is well-documented, further research is needed to fully understand its metabolic fate and the biological activities of its potential metabolites. Key areas for future investigation include:

-

Metabolite Identification: Utilizing advanced analytical techniques such as high-resolution mass spectrometry coupled with isotopically labeled this compound to identify and quantify its metabolites in human circulation and excreta.

-

Enzymatic Studies: Conducting in vitro studies with human liver microsomes and recombinant BCO1 and BCO2 enzymes to confirm their role in this compound metabolism and to characterize the kinetics of these reactions.[15][16][17][18][19]

-

Clinical Trials: Designing and conducting robust, long-term clinical trials to establish a definitive link between this compound intake, its tissue concentrations, and specific health outcomes, particularly in relation to skin health and chronic disease prevention.

References

- 1. Preliminary Data on the Safety of Phytoene- and this compound-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. idus.us.es [idus.us.es]

- 4. Nutritional Aspects of Phytoene and this compound, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioaccessibility of phytoene and this compound is superior to other carotenoids from selected fruit and vegetable juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Interindividual Variability of this compound Bioavailability is Associated with a Combination of Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study of the bioaccessibility of the colorless carotenoids phytoene and this compound in powders and pulps of tomato: microstructural analysis and effect of addition of sunflower oil - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jfda-online.com [jfda-online.com]

- 13. mdpi.com [mdpi.com]

- 14. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Phytofluene: An In-Depth Technical Guide to its In Vitro Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytofluene, a colorless carotenoid and a precursor to colored carotenoids like lycopene, is increasingly gaining attention for its potential health benefits. Found in various fruits and vegetables, particularly tomatoes, this compound is emerging as a significant bioactive compound with potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a variety of in vitro mechanisms, including direct scavenging of free radicals, quenching of singlet oxygen, inhibition of lipid peroxidation, and potential modulation of cellular antioxidant defense pathways.

Direct Free Radical Scavenging Activity

This compound has demonstrated the ability to directly scavenge various free radicals, thereby neutralizing their damaging effects. This activity is a cornerstone of its antioxidant capacity.

Quantitative Data on Free Radical Scavenging

| Assay Type | Radical Species | Key Findings | Reference |

| ABTS Decolorization Assay | ABTS•+ | This compound demonstrates effective scavenging of the ABTS radical cation. Compared to lycopene, its activity is notable, suggesting a higher antioxidant capacity than might be expected based on its number of conjugated double bonds. | |

| Hydroxyl Radical Scavenging | •OH | A this compound-rich extract exhibited hydroxyl radical scavenging activity with an IC50 of 11.2 µg/ml. |

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This protocol is adapted from methodologies used to assess the antioxidant activity of carotenoids.

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Prior to the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol).

-

Add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

As a positive control, use Trolox or ascorbic acid at various concentrations.

-

For the blank, use 10 µL of the solvent instead of the sample.

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition of ABTS•+ is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of the ABTS•+ radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

The Role of Phytofluene in Plant Physiology and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytofluene, a colorless C40 carotenoid, has long been recognized as a key intermediate in the biosynthetic pathway of colored carotenoids in plants. However, emerging research has unveiled its multifaceted roles that extend beyond a mere precursor. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant physiology and development, with a particular focus on its function as a signaling molecule. This document synthesizes quantitative data on this compound accumulation, details experimental protocols for its analysis, and presents visual representations of its associated signaling pathways, offering a valuable resource for researchers in plant biology and related fields.

Introduction

Carotenoids are a diverse group of isoprenoid pigments essential for various physiological processes in plants, including photosynthesis, photoprotection, and the production of phytohormones like abscisic acid (ABA) and strigolactones (SLs).[1][2] this compound, a colorless carotenoid, is the second product in the carotenoid biosynthesis pathway, formed from the desaturation of phytoene.[3] While its colored downstream products have been extensively studied, the biological significance of this compound itself is an area of growing interest. This guide delves into the biosynthesis, physiological functions, and signaling roles of this compound in plants.

Biosynthesis of this compound

This compound is synthesized in plastids via the methylerythritol 4-phosphate (MEP) pathway.[4] The biosynthesis of this compound from its precursor, 15-cis-phytoene, is a critical step in the carotenoid pathway.

The key enzymatic reaction is:

-

15-cis-Phytoene → 9,15-di-cis-Phytofluene

This desaturation reaction is catalyzed by the enzyme phytoene desaturase (PDS) .[4] This step introduces a double bond, extending the conjugated polyene system and marking the transition from phytoene to this compound.

A simplified diagram of the initial steps of the carotenoid biosynthesis pathway is presented below:

This compound Accumulation in Plant Tissues and Developmental Stages

This compound is found in various plant tissues, and its concentration can vary significantly depending on the species, developmental stage, and environmental conditions. Unlike colored carotenoids, this compound absorbs light in the UV-A range, with absorption maxima around 331, 347, and 365 nm.[5]

Table 1: this compound Content in Various Fruits and Vegetables

| Plant Source | Cultivar/Variety | Tissue | This compound Content (mg/100g fresh weight) | Reference(s) |

| Sweet Orange | Valencia | Pulp | 0.05 - 0.25 (increasing with maturity) | [6] |

| Hamlin | Pulp | 0.02 - 0.15 (increasing with maturity) | [6] | |

| Pera | Pulp | 0.03 - 0.20 (increasing with maturity) | [6] | |

| Carrot | Not specified | Root | ~1.7 | [7] |

| Apricot | Not specified | Fruit | ~0.6 | [7] |

| Tomato | Not specified | Fruit | 0.8 | [5] |

| Commercial Juice | Juice | ~0.9 | [7] | |

| Canned | Fruit | ~1.0 | [7] | |

| Commercial Sauce | Sauce | ~1.2 | [7] |

Table 2: this compound Content in Sweet Orange (cv. Valencia) Pulp at Different Developmental Stages

| Developmental Stage | This compound Content (µg/g fresh weight) |

| Immature-Green (IG) | ~5 |

| Mature-Green (MG) | ~10 |

| Breaker (B) | ~18 |

| Full-Colour (FC) | ~25 |

(Data estimated from graphical representation in[6])

Role of this compound in Plant Physiology

Precursor to Downstream Carotenoids

The primary and most well-established role of this compound is to serve as a precursor for the biosynthesis of all downstream carotenoids, including ζ-carotene, lycopene, β-carotene, and xanthophylls.[6] These molecules are vital for photosynthesis and photoprotection.

Photoprotection

While not as efficient as colored carotenoids in quenching reactive oxygen species (ROS), this compound's ability to absorb UV radiation suggests a potential role in protecting plant tissues from UV damage.[3]

Response to Abiotic Stress

Plants accumulate various secondary metabolites, including carotenoids, in response to abiotic stresses such as high light, drought, and salinity.[8][9][10] While specific quantitative data for this compound under drought and salinity are limited, studies on carotenoid biosynthesis in general suggest that its levels are likely modulated under stress conditions. For instance, high light stress has been shown to lead to the accumulation of phytoene and this compound.[11] In tomato, salinity stress has been shown to increase the expression of key genes in the carotenoid biosynthesis pathway, leading to higher levels of downstream carotenoids, which implies an increased flux through this compound.[10]

This compound as a Signaling Molecule: Retrograde Signaling

Recent evidence points towards a novel role for this compound and its derivatives as signaling molecules in the communication from the plastid to the nucleus, a process known as retrograde signaling. This signaling pathway is crucial for regulating nuclear gene expression in response to the developmental and physiological state of the chloroplasts.[1][3]

A key discovery in this area comes from the study of the Arabidopsis thaliana mutant zds/clb5 (zeta-carotene desaturase). This mutant is deficient in the enzyme that converts ζ-carotene to lycopene, leading to the accumulation of upstream carotenoids, including this compound and ζ-carotene.[3] The zds/clb5 mutant exhibits severe defects in leaf development and altered expression of both chloroplast- and nucleus-encoded genes.[3]

Interestingly, the phenotype of the zds/clb5 mutant can be rescued by inhibiting the enzyme phytoene desaturase (PDS), which acts upstream of this compound synthesis. This suggests that the accumulation of this compound and/or ζ-carotene is the source of a signaling molecule that causes the developmental defects.[3]

Further genetic studies have implicated the CAROTENOID CLEAVAGE DIOXYGENASE 4 (CCD4) in the generation of this signaling molecule from this compound or ζ-carotene.[3] The exact chemical identity of this apocarotenoid signal remains to be elucidated.

The proposed retrograde signaling pathway is depicted below:

Experimental Protocols

Extraction and Quantification of this compound by HPLC-DAD

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues. Optimization may be required depending on the specific tissue type.

6.1.1. Materials

-

Plant tissue (e.g., leaves, fruit peel)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Acetone with 0.1% (w/v) Butylated hydroxytoluene (BHT)

-

Saponification solution: 10% (w/v) KOH in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a Diode Array Detector (DAD)

-

C30 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (83:15:2, v/v/v)

-

Mobile phase B: Methanol/MTBE (10:90, v/v)

-

This compound standard

6.1.2. Extraction Procedure

-